N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .
Preparation Methods
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the morpholinopyrimidine core or the sulfonamide group .
Scientific Research Applications
This compound has been widely studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, capable of inhibiting the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 . In the industrial sector, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . By binding to the active sites of these enzymes, the compound prevents the production of pro-inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide can be compared with other morpholinopyrimidine derivatives. Similar compounds include 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol . These compounds also exhibit anti-inflammatory properties but may differ in their potency, selectivity, and pharmacokinetic profiles . The uniqueness of this compound lies in its specific structural features and its ability to effectively inhibit both iNOS and COX-2 .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S/c1-3-4-11-24(21,22)17-6-5-16-14-12-15(19-13(2)18-14)20-7-9-23-10-8-20/h12,17H,3-11H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAUTDVPSEFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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